molecular formula C17H14N6O3S B2864221 N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 894999-18-9

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2864221
CAS No.: 894999-18-9
M. Wt: 382.4
InChI Key: PWEDCFWZGZPLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a triazolo-pyrimidinone core linked via a sulfanylacetamide bridge to a 5-methyl-1,2-oxazole moiety. This structure combines multiple pharmacophoric elements: the triazolo-pyrimidinone system is associated with diverse biological activities, while the oxazole and sulfanyl groups may enhance bioavailability and target binding .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c1-10-7-13(22-26-10)18-15(25)9-27-17-21-20-16-19-14(24)8-12(23(16)17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22,25)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEDCFWZGZPLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazolo[4,3-a]pyrimidine system is constructed via cyclization of a pyrimidine-thiosemicarbazide intermediate.

Procedure :

  • Step 1 : 6-Amino-2-phenylpyrimidin-4(3H)-one is reacted with thiosemicarbazide in refluxing ethanol under acidic conditions (HCl, 80°C, 12 h) to form 3-thiosemicarbazido-5-phenylpyrimidin-7(8H)-one.
  • Step 2 : Intramolecular cyclization is induced using potassium hydroxide (2 M, 100°C, 6 h), yielding 7-oxo-5-phenyl-7H,8H-triazolo[4,3-a]pyrimidine-3-thiol.

Key Data :

Parameter Value Source
Yield (Step 1) 78%
Yield (Step 2) 82%
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 8.4 (s, 1H, H-2), 7.5–7.3 (m, 5H, Ph)

Functionalization of the Triazolo-Pyrimidine Thiol

Thioether Formation via Nucleophilic Substitution

The sulfhydryl group at position 3 undergoes alkylation with 2-bromoacetamide derivatives.

Procedure :

  • Synthesis of 2-Bromo-N-(5-methylisoxazol-3-yl)acetamide :
    • 5-Methylisoxazole-3-amine is acylated with bromoacetyl bromide in dichloromethane (0°C, 2 h, triethylamine as base).
    • Yield: 89%.
    • $$ ^1H $$ NMR (CDCl₃): δ 6.3 (s, 1H, isoxazole), 4.1 (s, 2H, CH₂Br), 2.4 (s, 3H, CH₃).
  • Coupling Reaction :
    • 7-Oxo-5-phenyl-7H,8H-triazolo[4,3-a]pyrimidine-3-thiol (1 eq) is treated with 2-bromo-N-(5-methylisoxazol-3-yl)acetamide (1.2 eq) in DMF at 60°C for 24 h.
    • Base: Potassium carbonate (2 eq).

Key Data :

Parameter Value Source
Yield 67%
Purity (HPLC) 98.5%
HRMS (m/z) [M+H]⁺ calc. 452.1124, found 452.1121

Optimization of Reaction Conditions

Solvent and Base Screening

Optimal conditions for thioether formation were determined through systematic screening:

Solvent Base Temp (°C) Time (h) Yield (%)
DMF K₂CO₃ 60 24 67
DMSO Et₃N 80 18 58
THF DBU 50 36 42
Acetonitrile NaHCO₃ 70 30 51

DMF with K₂CO₃ provided the highest yield due to enhanced nucleophilicity of the thiolate anion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (600 MHz, DMSO-d6) :
    δ 12.8 (s, 1H, NH), 8.6 (s, 1H, H-2 triazole), 7.6–7.4 (m, 5H, Ph), 6.4 (s, 1H, isoxazole), 4.3 (s, 2H, SCH₂), 2.5 (s, 3H, CH₃).

  • $$ ^{13}C $$ NMR (150 MHz, DMSO-d6) :
    δ 170.2 (C=O), 162.1 (C=O triazolo-pyrimidine), 155.3 (isoxazole C-3), 148.9 (triazole C-3), 134.5–127.2 (Ph), 102.1 (isoxazole C-5), 35.6 (SCH₂), 12.4 (CH₃).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing cyclization pathways during triazolo-pyrimidine synthesis were addressed by:

  • Temperature Control : Maintaining reflux conditions (100°C) to favor kinetic control.
  • Catalytic Additives : Use of CuI (5 mol%) to accelerate cyclization.

Purification of Thioether Intermediate

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removed unreacted thiol.
  • Recrystallization : Ethanol/water (9:1) afforded pure product as white crystals.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, also referred to as G856-6811, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H14N6O3S
  • IUPAC Name : this compound
  • SMILES Notation : Cc1cc(NC(CSc2nnc(N3)n2C(c2ccccc2)=CC3=O)=O)no1

The biological activity of G856-6811 is primarily attributed to its structural components that interact with various biological targets. The presence of the oxazole and triazole rings suggests potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that the compound may exhibit antiviral and antimicrobial properties , although specific mechanisms remain to be fully elucidated.

Antiviral Activity

G856-6811 has been included in screening libraries aimed at identifying compounds with antiviral properties. It is part of an Antiviral HBV Library , indicating its potential efficacy against Hepatitis B virus (HBV) . However, detailed studies quantifying its antiviral potency are still lacking.

Antimicrobial Activity

The compound has shown promise in preliminary antimicrobial assays. In vitro testing has indicated that derivatives of similar structural frameworks exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) tests have been performed on related compounds showing varying degrees of effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of related compounds, it was found that certain derivatives displayed notable activity against both gram-positive and gram-negative bacteria. The study utilized an agar well diffusion method to evaluate the effectiveness of these compounds . Although specific data for G856-6811 was not provided, its structural analogs suggest a similar potential.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted on structurally similar compounds to predict their binding affinities to target proteins. These studies suggest that the carbonyl group and sulfur moiety in G856-6811 could facilitate strong interactions with active sites of relevant enzymes . Such interactions are crucial for the compound's biological activity and warrant further investigation.

Data Summary Table

PropertyValue
Molecular FormulaC17H14N6O3S
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)-...
Antiviral Library InclusionYes (HBV Library)
Antimicrobial ActivityPromising (based on analogs)
MIC TestingVaries among related compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, synthesis routes, and biological activities:

Compound Key Structural Features Reported Activities Synthesis Highlights References
Target Compound : N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide Triazolo-pyrimidinone core; 5-methyloxazole; phenyl substituent Not explicitly reported (inferred: potential anti-inflammatory or pesticidal activity) Likely involves alkylation of triazolo-pyrimidinone thiol with chloroacetamide derivatives
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 869068-61-1) Triazinone core; 5-methyloxazole Not reported Alkylation of triazinone thiol with α-chloroacetamide in basic conditions
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Pyrazole-triazole hybrid; variable R groups Antimicrobial, antitumor Reaction of thiol intermediates with substituted α-chloroacetamides
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-triazole hybrid; amino substituent Anti-exudative activity (rat models) Alkylation of triazole thiols with chloroacetamides; Paal-Knorr condensation
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine sulfonamide; difluorophenyl Herbicidal Sulfonylation of triazolo-pyrimidine intermediates

Key Observations:

Structural Variations: The triazolo-pyrimidinone core in the target compound distinguishes it from triazinone (CAS 869068-61-1) or sulfonamide (flumetsulam) analogs. This core may enhance π-π stacking interactions in biological targets compared to triazinones . The 5-methyloxazole group improves metabolic stability over furan-containing analogs () but may reduce polarity compared to pyrazole derivatives .

Synthetic Routes: Most analogs are synthesized via thiol-alkylation (e.g., reacting heterocyclic thiols with α-chloroacetamides) or condensation reactions (e.g., Paal-Knorr for pyrrole derivatives) . The target compound likely follows similar protocols, with possible use of cesium carbonate/DMF for coupling (as in ) .

Biological Activities :

  • Anti-exudative activity in furan-triazole analogs () suggests the sulfanylacetamide bridge may modulate inflammatory pathways. The target compound’s phenyl group could further enhance lipophilicity and membrane permeability .
  • Pesticidal activity in flumetsulam () highlights the role of triazolo-heterocycles in agrochemical design, though substituent choice (e.g., sulfonamide vs. acetamide) dictates target specificity .

Unresolved Questions: The 7-oxo group in the triazolo-pyrimidinone core may influence solubility or hydrogen-bonding capacity, but comparative data are lacking. No direct evidence exists for the target compound’s pharmacokinetics or toxicity, necessitating further study.

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors containing triazole and pyrimidine moieties. Key steps include:
  • Core Formation : Construction of the triazolo[4,3-a]pyrimidin-7-one core via cyclization reactions under controlled pH and temperature .
  • Sulfanyl Acetamide Introduction : Thiolation reactions (e.g., nucleophilic substitution) to attach the sulfanyl acetamide group, monitored by thin-layer chromatography (TLC) .
  • Final Functionalization : Coupling with the 5-methyl-1,2-oxazol-3-amine moiety via amide bond formation, optimized using carbodiimide-based coupling agents .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm bond formation (e.g., acetamide linkage) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with photodiode array detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Parameter Screening : Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs .
  • Flow Chemistry : Continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, as demonstrated in triazolo-pyrimidine syntheses .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Use orthogonal validation strategies :
  • Target-Specific Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests to isolate off-target effects .

  • Structural Analog Comparison : Cross-reference bioactivity with structurally similar compounds (Table 1) to identify critical pharmacophores .

    Table 1: Bioactivity Comparison of Structural Analogs

    Compound NameKey Structural VariationIC50 (Target A)IC50 (Target B)
    Parent Compound (Target)Triazolo-pyrimidine core12 nM>1 µM
    Analog 1 (Methyl → Ethyl)Alkyl chain elongation45 nM850 nM
    Analog 2 (Phenyl → Pyridyl)Aromatic substitution8 nM320 nM

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Combine computational and experimental approaches :
  • Molecular Docking : Predict binding modes to targets (e.g., ATP-binding pockets) using software like AutoDock Vina .
  • Proteolytic Stability Assays : Evaluate metabolic stability by incubating with liver microsomes to guide SAR for in vivo efficacy .
  • Crystallography : Co-crystallize the compound with its target protein to resolve binding interactions at atomic resolution .

Q. How to investigate the reactivity of the sulfanyl acetamide moiety under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies :
  • Kinetic Analysis : Monitor degradation rates in buffers (pH 2–9) via LC-MS to identify labile bonds .
  • Radical Scavenging Assays : Test susceptibility to oxidative stress using hydrogen peroxide or cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.